molecular formula C8H10OS B049333 4-(Methylthio)benzyl alcohol CAS No. 3446-90-0

4-(Methylthio)benzyl alcohol

Cat. No.: B049333
CAS No.: 3446-90-0
M. Wt: 154.23 g/mol
InChI Key: MTXQKSQYMREAGJ-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 4-(Methylthio)benzyl alcohol involves the reduction of 4-(Methylthio)benzaldehyde. This reduction can be achieved using sodium borohydride as the reducing agent in a suitable solvent such as ethanol. The reaction typically proceeds at room temperature, yielding this compound as the primary product .

Industrial Production Methods

In an industrial setting, this compound can be produced through a multi-step process starting from p-chlorobenzaldehyde. The steps include:

Chemical Reactions Analysis

Types of Reactions

4-(Methylthio)benzyl alcohol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Manganese dioxide, copper powder, oxygen.

    Reduction: Lithium aluminum hydride.

    Substitution: Thionyl chloride.

Major Products Formed

    Oxidation: 4-(Methylthio)benzaldehyde.

    Reduction: 4-(Methylthio)benzylamine.

    Substitution: 4-(Methylthio)benzyl chloride.

Scientific Research Applications

Organic Synthesis

4-(Methylthio)benzyl alcohol is primarily used as an intermediate in the synthesis of various organic compounds, including:

  • Pharmaceuticals: It is utilized to prepare biologically active molecules, such as antihyperglycemic agents like (4-substituted benzyl)(trifluoromethyl)pyrazoles and -pyrazolones .
  • Agrochemicals: The compound serves as a building block for the synthesis of agricultural chemicals.

Research indicates that this compound exhibits significant biological properties:

  • Antioxidant Activity: Studies using DPPH radical scavenging assays have shown strong antioxidant potential comparable to standard antioxidants like ascorbic acid.
  • Cytotoxicity Against Cancer Cells: In vitro studies demonstrated a dose-dependent cytotoxic effect on breast cancer cells (BT-474), inducing apoptosis through mitochondrial pathways .

Case Study 1: Cytotoxicity Against Cancer Cells
In a controlled experiment, this compound was tested on various cancer cell lines using the MTT assay. Results indicated a significant cytotoxic effect on BT-474 breast cancer cells, where it induced apoptosis through intrinsic pathways involving mitochondrial changes.

Case Study 2: Antioxidant Activity Assessment
A study evaluated the antioxidant capacity of this compound using DPPH radical scavenging assays. The results demonstrated that the compound effectively reduced DPPH radicals, suggesting strong antioxidant potential that may be beneficial in therapeutic applications.

Mechanism of Action

The mechanism of action of 4-(Methylthio)benzyl alcohol depends on its specific application. In the context of its use as an intermediate in organic synthesis, the compound typically undergoes chemical transformations that involve the activation of the benzyl alcohol moiety or the methylthio group. These transformations can lead to the formation of new carbon-carbon or carbon-heteroatom bonds, facilitating the synthesis of more complex molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Methylthio)benzyl alcohol is unique due to the presence of the methylthio group, which imparts distinct chemical properties compared to its analogs. The methylthio group can participate in various chemical reactions, such as oxidation and substitution, providing a versatile platform for the synthesis of diverse organic compounds .

Biological Activity

4-(Methylthio)benzyl alcohol, with the chemical formula C9H12OS and CAS number 589-15-1, is a compound that has garnered interest in various fields of biological research due to its potential pharmacological properties. This article aims to provide a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

This compound is characterized by the presence of a methylthio group (-S-CH3) attached to a benzyl alcohol structure. This unique functional group is believed to play a significant role in its biological activity, particularly in enzyme inhibition and potential anticancer effects.

Antioxidant Activity

Research has indicated that this compound exhibits antioxidant properties. Antioxidants are crucial in mitigating oxidative stress in cells, which is linked to various diseases, including cancer and neurodegenerative disorders.

  • Mechanism : The compound acts by scavenging free radicals and enhancing the activity of endogenous antioxidant enzymes.

Anticancer Properties

Several studies have explored the anticancer potential of this compound.

  • In Vitro Studies : A study demonstrated that this compound exhibited cytotoxic effects on various cancer cell lines. The mechanism involved apoptosis induction, as evidenced by increased levels of reactive oxygen species (ROS) and changes in mitochondrial membrane potential .
Cell Line IC50 (µM) Mechanism
BT-474 (Breast Cancer)0.59Apoptosis via ROS generation
HeLa (Cervical Cancer)1.25Mitochondrial dysfunction

Enzyme Inhibition

This compound has also been studied for its ability to inhibit specific enzymes, notably xanthine oxidase (XO), which is involved in purine metabolism and oxidative stress.

  • Inhibition Studies : The compound displayed significant inhibition of XO activity with an IC50 value indicating its potential as an anti-inflammatory agent .

Case Study 1: Cytotoxicity Against Cancer Cells

In a controlled experiment, this compound was tested against several cancer cell lines using the MTT assay. Results indicated a dose-dependent cytotoxic effect, particularly on breast cancer cells (BT-474), where it induced apoptosis through the intrinsic pathway involving mitochondrial changes .

Case Study 2: Antioxidant Activity Assessment

A study evaluated the antioxidant capacity of this compound using DPPH radical scavenging assays. The results showed that the compound effectively reduced DPPH radicals, suggesting strong antioxidant potential comparable to standard antioxidants like ascorbic acid .

Synthesis Methods

The synthesis of this compound typically involves the alkylation of benzyl alcohol or related compounds with methylthiol or its derivatives under basic conditions. This method allows for high yields and purity of the final product.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 4-(Methylthio)benzyl alcohol in a laboratory setting?

While direct synthesis protocols for this compound are not explicitly detailed in the provided evidence, analogous methods for similar benzyl alcohols suggest viable pathways. For example:

  • Nucleophilic substitution : Reacting a benzyl halide derivative (e.g., 4-(methylthio)benzyl chloride) with a hydroxyl source under basic conditions.
  • Reduction : Reducing 4-(Methylthio)benzaldehyde using agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
  • Thioether formation : Introducing the methylthio group via a thiol-alkylation reaction on a benzyl alcohol precursor. Post-synthesis, purification may involve column chromatography or recrystallization, while characterization typically employs NMR and IR spectroscopy .

Q. How should researchers safely handle and store this compound to prevent degradation?

  • Storage : Keep in a cool, dry, and well-ventilated area, away from oxidizing agents and strong acids. Prolonged storage should be avoided, as degradation may increase toxicity .
  • Handling : Use personal protective equipment (PPE), including gloves and safety goggles, to prevent skin/eye irritation. Work in a fume hood to minimize inhalation risks .

Q. What spectroscopic techniques are effective for characterizing this compound?

  • NMR spectroscopy : ¹H and ¹³C NMR can identify protons adjacent to the hydroxyl (-OH) and methylthio (-SCH₃) groups. For instance, the benzylic CH₂OH group typically appears as a triplet near δ 4.5–5.0 ppm in ¹H NMR .
  • IR spectroscopy : Key peaks include O-H stretching (~3200–3600 cm⁻¹) and C-S vibrations (~600–700 cm⁻¹). Compare with starting materials to confirm successful synthesis .
  • Mass spectrometry (MS) : Confirm molecular weight (C₈H₁₀OS, 154.23 g/mol) via ESI-MS or GC-MS .

Advanced Research Questions

Q. How do steric and electronic effects of the methylthio group influence the catalytic oxidation of this compound?

The methylthio (-SCH₃) group exerts both steric and electronic effects:

  • Steric hindrance : Reduces catalytic efficiency in systems like Pd/AlO(OH), where the bulky -SCH₃ group limits substrate access to active sites .
  • Electron donation : The sulfur atom’s lone pairs enhance electron density on the aromatic ring, potentially stabilizing intermediates during oxidation. This effect is exploited in high-yield (98%) conversions using ABNO@PMO-IL-Br catalysts under mild conditions .

Q. What strategies can optimize the oxidation of this compound to 4-(Methylthio)benzaldehyde for pharmaceutical applications?

  • Catalyst selection : ABNO@PMO-IL-Br outperforms MnCo₂O₄, achieving 98% yield at room temperature with air as the oxidant .
  • Solvent-free conditions : Pd/AlO(OH) nanoparticles enable efficient oxidation under solvent-free environments, though steric effects may require longer reaction times .
  • Kinetic studies : Monitor reaction progress via GC or HPLC to identify optimal temperature and oxidant stoichiometry .

Q. How can researchers address contradictions in reported catalytic efficiencies for oxidizing this compound?

Discrepancies in catalytic performance (e.g., 98% vs. 63% yields) arise from differences in:

  • Catalyst structure : Heterogeneous vs. homogeneous systems (e.g., ABNO@PMO-IL-Br vs. Pd/AlO(OH)) .
  • Reaction conditions : Temperature, solvent, and oxidant type (e.g., O₂ vs. NMO) . Systematic studies varying these parameters, combined with computational modeling of substrate-catalyst interactions, can resolve inconsistencies .

Q. Methodological Considerations

  • Toxicity assessment : While this compound is not classified as hazardous, limited ecotoxicological data necessitate precautionary measures (e.g., biodegradability assays) .
  • Data validation : Cross-reference NMR and IR spectra with databases (e.g., NIST Chemistry WebBook) to confirm purity and structure .

Properties

IUPAC Name

(4-methylsulfanylphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10OS/c1-10-8-4-2-7(6-9)3-5-8/h2-5,9H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTXQKSQYMREAGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10343894
Record name 4-(Methylthio)benzyl alcohol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10343894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3446-90-0
Record name 4-(Methylthio)benzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3446-90-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(Methylthio)benzyl alcohol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10343894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Sodium borohydride (3.78 g) was added to isopropyl alcohol (50 ml) and the mixture was stirred under ice-cooling. Thereto was dropwise added 4-(methylthio)benzaldehyde (15 g) and the mixture was stirred at room temperature for 30 minutes. The solvent was distilled away and water was added to the residue. The mixture was extracted with ethyl acetate. The organic layer was washed with saturated brine and dried over anhydrous sodium sulfate. The solvent was distilled away and the residue obtained was recrystallized from hexane-ethyl acetate to give the subject compound (15 g) as white crystals. melting point=41-43° C.
Quantity
3.78 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

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Feasible Synthetic Routes

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